

# Application Notes and Protocols: Nickel-Catalyzed Reduction of Amides and Lactams with Phenylsilane

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## Compound of Interest

Compound Name: *Phenylsilane*

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These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed reduction of amides and lactams to their corresponding amines using **phenylsilane** as a reductant. This method, utilizing an inexpensive and earth-abundant nickel catalyst, offers a valuable alternative to traditional, harsher reduction methods, demonstrating broad functional group tolerance and applicability to complex molecules.[1][2][3]

## Introduction

The reduction of amides and lactams is a fundamental transformation in organic synthesis, crucial for the preparation of amines, which are ubiquitous in pharmaceuticals and fine chemicals. Traditional methods often require harsh reagents like lithium aluminum hydride or high-pressure hydrogenation. The use of a simple, air-stable nickel(II) precatalyst,  $\text{NiCl}_2(\text{dme})$ , in combination with **phenylsilane** ( $\text{PhSiH}_3$ ), provides a mild and versatile methodology for this transformation.[1][2][3] This system is notable for its tolerance of various functional groups, including esters and epimerizable stereocenters, making it highly suitable for late-stage functionalization in drug discovery.[1][2][3] Furthermore, the use of deuterated **phenylsilane** ( $\text{PhSiD}_3$ ) allows for the straightforward synthesis of  $\alpha$ -deuterated amines, which are of significant interest in medicinal chemistry for their potential to alter metabolic profiles.[1]

## Data Presentation

The following tables summarize the scope of the nickel-catalyzed reduction for various secondary amides, tertiary amides, and lactams. The data highlights the efficiency and functional group compatibility of this method.

**Table 1: Nickel-Catalyzed Reduction of Secondary and Tertiary Amides[4]**

Entry	Substrate (Amide)	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	Yield (%)
1	N-benzylbenzamide	Ph	H	Bn	94
2	N-benzyl-4-methoxybenzamide	4-MeO-C <sub>6</sub> H <sub>4</sub>	H	Bn	91
3	N-benzyl-4-(trifluoromethyl)benzamide	4-CF <sub>3</sub> -C <sub>6</sub> H <sub>4</sub>	H	Bn	99
4	N-benzyl-2-thiophenecarboxamide	2-Thienyl	H	Bn	86
5	N-benzylpivalamide	t-Bu	H	Bn	70
6	N-phenethyl-N-phenylbenzamide	Ph	Ph	CH <sub>2</sub> CH <sub>2</sub> Ph	95
7	N,N-dibenzylformamide	H	Bn	Bn	92
8	N-benzyl-N-methyl-cyclohexanecarboxamide	Cyclohexyl	Me	Bn	93
9	1-(Pyrrolidin-1-yl)ethan-1-one	Me	\multicolumn{2}{c}{\{-(CH <sub>2</sub> ) <sub>4</sub> \}}		85

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10	N-octyl-N-phenylbenzamide	Ph	Ph	Octyl	96
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Standard Conditions:  $\text{NiCl}_2(\text{dme})$  (10 mol%), amide (1.0 equiv, 0.2 mmol),  $\text{PhSiH}_3$  (2.0 equiv), and toluene (1.0 M) at 115 °C for 24 h in a sealed vial. Yields are for the isolated product.

**Table 2: Nickel-Catalyzed Reduction of Lactams[4]**

Entry	Substrate (Lactam)	Ring Size	Yield (%)
1	N-benzyl- $\beta$ -lactam	4	64
2	N-benzyl- $\delta$ -valerolactam	6	88
3	N-benzyl- $\varepsilon$ -caprolactam	7	95
4	12- Aminododecanolacta m	13	99

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Standard Conditions:  $\text{NiCl}_2(\text{dme})$  (10 mol%), lactam (1.0 equiv, 0.2 mmol),  $\text{PhSiH}_3$  (2.0 equiv), and toluene (1.0 M) at 115 °C for 24 h in a sealed vial. Yields are for the isolated product.

**Table 3: Synthesis of  $\alpha$ -Deuterated Amines[4]**

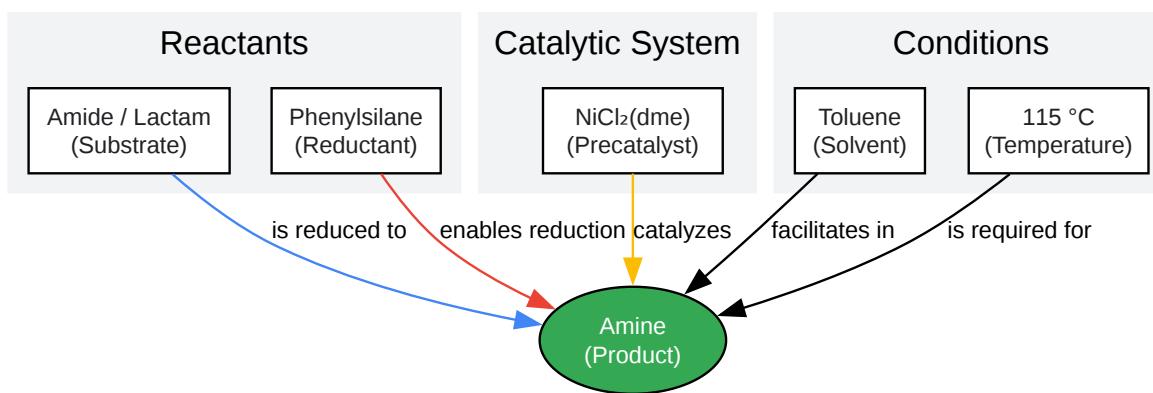
Entry	Substrate (Amino Acid Derivative)	Product	Yield (%)
1	(S)-Methyl 2-(benzamido)propanoate	(S)-Methyl 2-(benzylamino-1-d)propanoate	85
2	(S)-Methyl 2-acetamido-3-phenylpropanoate	(S)-Methyl 2-(ethylamino-1-d)-3-phenylpropanoate	80
3	(S)-Methyl 1-benzoylpyrrolidine-2-carboxylate	(S)-Methyl 1-(benzyl- $\alpha$ -d)pyrrolidine-2-carboxylate	91

Standard Conditions:  $\text{NiCl}_2(\text{dme})$  (10 mol%), substrate (1.0 equiv, 0.1 mmol),  $\text{PhSiD}_3$  (4.0 equiv), and toluene (1.0 M) at 115 °C for 24 h in a sealed vial. Yields are for the isolated product.

## Mandatory Visualizations

### Logical Relationship of Reaction Components

Diagram 1: Key Reaction Components



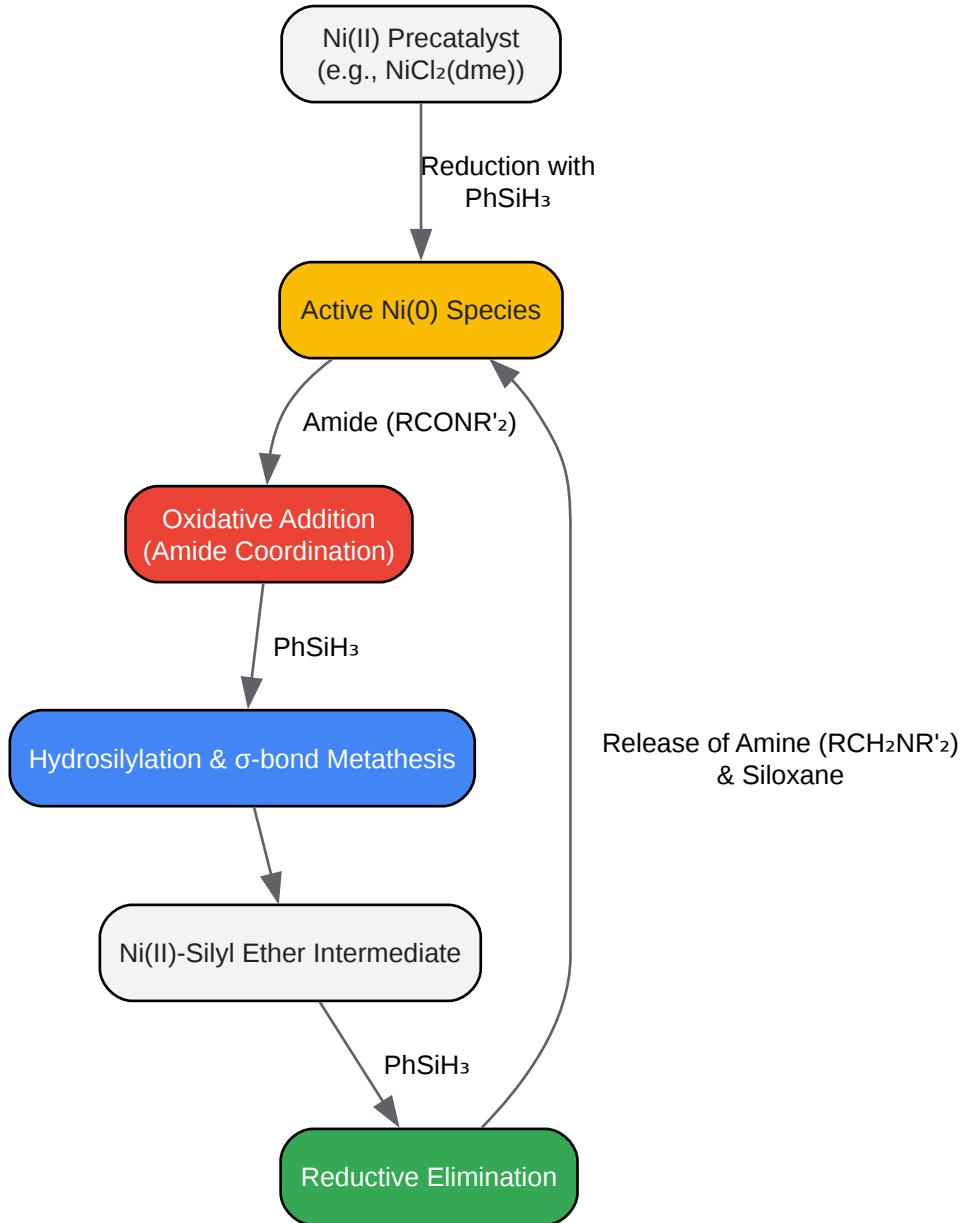
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Diagram 1: Key components for the Ni-catalyzed reduction.

## Proposed Catalytic Cycle

Disclaimer: The precise mechanism for this specific transformation has not been fully elucidated. The following is a plausible catalytic cycle based on known principles of nickel catalysis and hydrosilylation reactions.

Diagram 2: Proposed Catalytic Cycle

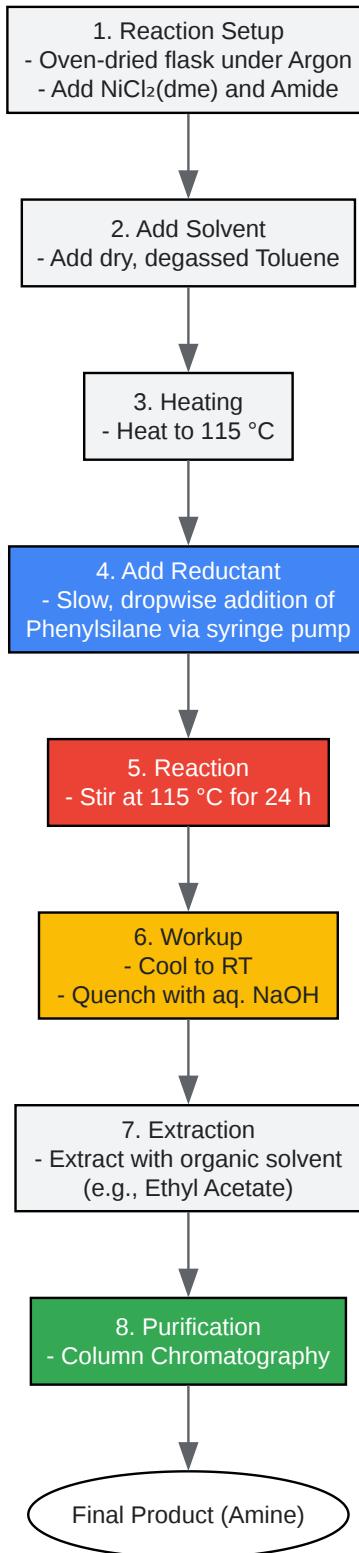


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Diagram 2: A plausible catalytic cycle for the reduction.

# General Experimental Workflow

Diagram 3: Experimental Workflow



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Diagram 3: From setup to purified amine product.

## Experimental Protocols

### Materials and Reagents

- Nickel(II) chloride dimethoxyethane complex ( $\text{NiCl}_2(\text{dme})$ ): Air-stable but should be stored in a desiccator.
- Amide/Lactam Substrate: Should be pure and dry.
- **Phenylsilane** ( $\text{PhSiH}_3$ ): Used as received. Handle in a fume hood.
- Toluene: Anhydrous and degassed. Drying over sodium and degassing via freeze-pump-thaw cycles is recommended for optimal results.[4]
- Argon: High purity, for maintaining an inert atmosphere.
- Ethyl Acetate, Hexanes, Triethylamine: Reagent grade, for workup and chromatography.
- Sodium Hydroxide (NaOH) solution (1.0 M): For quenching the reaction.
- Silica Gel: For column chromatography.

### General Protocol for the Reduction of Amides/Lactams

This protocol is based on the reduction of 12-aminododecanolactam as described in *Organic Syntheses*, Vol. 96, 436-454, 2019, and is generalizable to other substrates on a 0.2 mmol scale.[4]

- Reaction Setup: To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, add  $\text{NiCl}_2(\text{dme})$  (0.10 equiv, 0.02 mmol, 4.4 mg) and the amide or lactam substrate (1.0 equiv, 0.2 mmol).
- Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
- Solvent Addition: Add anhydrous, degassed toluene (0.2 mL to achieve a 1.0 M concentration) via syringe.

- Heating: Place the reaction vessel in a pre-heated oil bath at 115 °C and stir for 10 minutes.
- Reductant Addition: Add **phenylsilane** (2.0 equiv, 0.4 mmol, 43.3 mg, ~49 µL) dropwise via a syringe pump over an extended period (e.g., 1-2 hours for larger scale, or in one portion for small scale, though slow addition is recommended to control H<sub>2</sub> evolution).[4] A color change from orange to black is typically observed.[4]
- Reaction Monitoring: Stir the reaction mixture at 115 °C for 24 hours under a positive pressure of argon. The reaction can be monitored by TLC or LC-MS.
- Workup - Quenching: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (5 mL). Cool the flask to 0 °C in an ice bath.
- CAUTION: The following step evolves hydrogen gas. Perform in a well-ventilated fume hood. Slowly and carefully add 1.0 M aqueous NaOH solution dropwise to quench any unreacted **phenylsilane** until gas evolution ceases.[4]
- Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine for basic amines) to afford the pure amine product.

This robust and versatile nickel-catalyzed reduction protocol provides a reliable method for synthesizing a wide array of amines from readily available amides and lactams, proving to be a valuable tool for both academic research and industrial drug development.

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## References

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